![molecular formula C13H9ClF3NS B14451124 3-{[2-Chloro-4-(trifluoromethyl)phenyl]sulfanyl}aniline CAS No. 79576-19-5](/img/structure/B14451124.png)
3-{[2-Chloro-4-(trifluoromethyl)phenyl]sulfanyl}aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[2-Chloro-4-(trifluoromethyl)phenyl]sulfanyl}aniline is an organic compound characterized by the presence of a chloro, trifluoromethyl, and sulfanyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-Chloro-4-(trifluoromethyl)phenyl]sulfanyl}aniline typically involves the reaction of 2-chloro-4-(trifluoromethyl)aniline with a suitable sulfanylating agent. One common method is the use of thiourea as the sulfanylating agent under acidic conditions. The reaction proceeds through the formation of an intermediate isothiourea, which then undergoes hydrolysis to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-{[2-Chloro-4-(trifluoromethyl)phenyl]sulfanyl}aniline undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
3-{[2-Chloro-4-(trifluoromethyl)phenyl]sulfanyl}aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{[2-Chloro-4-(trifluoromethyl)phenyl]sulfanyl}aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group can enhance the compound’s binding affinity to its target by increasing its lipophilicity and stability. The sulfanyl group may participate in covalent bonding with the target, leading to inhibition or modulation of its activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)aniline
- 4-Chloro-3-(trifluoromethyl)aniline
- 4-Amino-3-chlorobenzotrifluoride
Comparison
Compared to its analogs, 3-{[2-Chloro-4-(trifluoromethyl)phenyl]sulfanyl}aniline is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity. The trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
CAS No. |
79576-19-5 |
|---|---|
Molecular Formula |
C13H9ClF3NS |
Molecular Weight |
303.73 g/mol |
IUPAC Name |
3-[2-chloro-4-(trifluoromethyl)phenyl]sulfanylaniline |
InChI |
InChI=1S/C13H9ClF3NS/c14-11-6-8(13(15,16)17)4-5-12(11)19-10-3-1-2-9(18)7-10/h1-7H,18H2 |
InChI Key |
QDQBFURABOZLDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)SC2=C(C=C(C=C2)C(F)(F)F)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(3-Ethyl-1,3-benzoselenazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazole](/img/structure/B14451054.png)
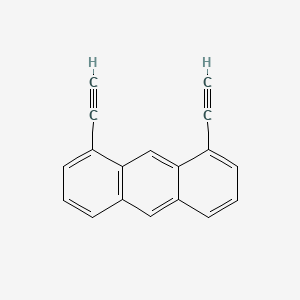
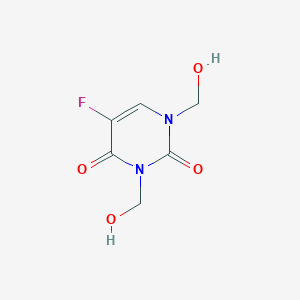


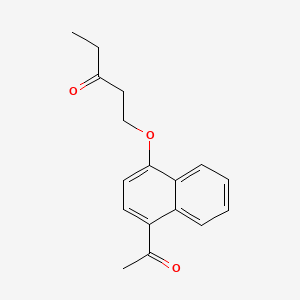
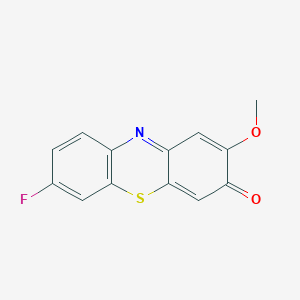

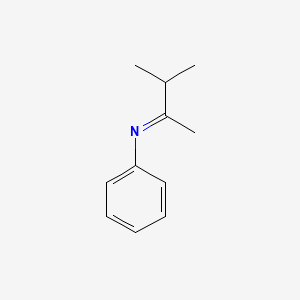
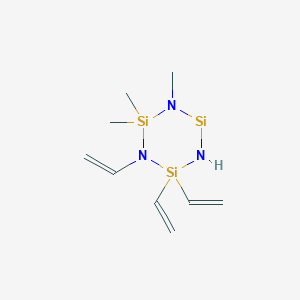
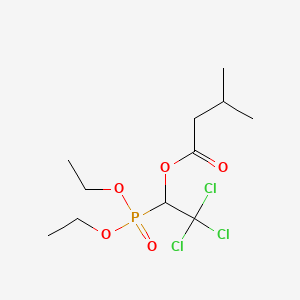
![(3R)-3-[(Oxan-2-yl)oxy]butan-1-ol](/img/structure/B14451117.png)
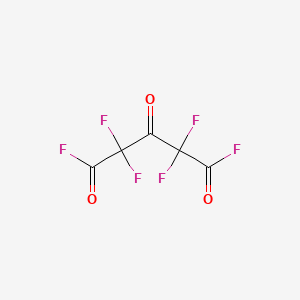
![2,5-Bis[4-(hexyloxy)phenyl]-1,3,4-oxadiazole](/img/structure/B14451132.png)
